molecular formula C10H16N4O B11806410 1-(4-(4-Amino-1H-pyrazol-1-yl)piperidin-1-yl)ethanone

1-(4-(4-Amino-1H-pyrazol-1-yl)piperidin-1-yl)ethanone

Cat. No.: B11806410
M. Wt: 208.26 g/mol
InChI Key: ZBDUJLPJSXTFSP-UHFFFAOYSA-N
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Description

1-(4-(4-Amino-1H-pyrazol-1-yl)piperidin-1-yl)ethanone is an organic compound that features a pyrazole ring substituted with an amino group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(4-Amino-1H-pyrazol-1-yl)piperidin-1-yl)ethanone typically involves the reaction of 4-amino-1H-pyrazole with piperidine derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(4-Amino-1H-pyrazol-1-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The amino group on the pyrazole ring can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(4-(4-Amino-1H-pyrazol-1-yl)piperidin-1-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-(4-Amino-1H-pyrazol-1-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Similar Compounds:

  • 1-(4-Benzoyl-1-piperazinyl)-2-[4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]ethane-1,2-dione
  • 1-(1-(4-ethylphenylsulfonyl)-4-methyl-1H-indol-3-yl)ethanone

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both a pyrazole and piperidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

IUPAC Name

1-[4-(4-aminopyrazol-1-yl)piperidin-1-yl]ethanone

InChI

InChI=1S/C10H16N4O/c1-8(15)13-4-2-10(3-5-13)14-7-9(11)6-12-14/h6-7,10H,2-5,11H2,1H3

InChI Key

ZBDUJLPJSXTFSP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)N2C=C(C=N2)N

Origin of Product

United States

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